molecular formula C22H20O9S3 B296072 Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate

Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate

Cat. No. B296072
M. Wt: 524.6 g/mol
InChI Key: OROROXADGDHSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate, also known as TMTD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TMTD is a member of the spirocyclic sulfone family, which has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Mechanism of Action

The mechanism of action of Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators. Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate can induce apoptosis in cancer cells, inhibit the growth of drug-resistant bacteria, and reduce the production of inflammatory mediators. In vivo studies have shown that Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate is also soluble in organic solvents, making it suitable for use in various assays. However, Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has some limitations for laboratory experiments. It is a toxic compound that requires careful handling, and its mechanism of action is not fully understood, which may limit its use in certain assays.

Future Directions

There are several future directions for research on Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate. One potential area of research is the development of Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate, which may lead to the identification of new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate in animal models and clinical trials.

Synthesis Methods

Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate can be synthesized using a multistep reaction process. The synthesis involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylthiopyridine-3-carbaldehyde, followed by a series of reactions with different reagents to form the final product. The synthesis of Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has been optimized to improve yield and purity, making it a promising compound for further research.

Scientific Research Applications

Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has been extensively studied for its potential therapeutic applications. Studies have shown that Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, Tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has been investigated for its antimicrobial activity, particularly against drug-resistant bacteria.

properties

Molecular Formula

C22H20O9S3

Molecular Weight

524.6 g/mol

IUPAC Name

tetramethyl 9-(4-methoxyphenyl)-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate

InChI

InChI=1S/C22H20O9S3/c1-27-12-8-6-11(7-9-12)13-10-22(14(18(23)28-2)15(32-13)19(24)29-3)33-16(20(25)30-4)17(34-22)21(26)31-5/h6-10H,1-5H3

InChI Key

OROROXADGDHSAS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC3(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S3)C(=O)OC)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S3)C(=O)OC)C(=O)OC

Origin of Product

United States

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